2,5-Dichloropyridin-4-amine

CAS No.: 405230-82-2

Cat. No.: VC2270824

Molecular Formula: C5H4Cl2N2

Molecular Weight: 163 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 405230-82-2 |

|---|---|

| Molecular Formula | C5H4Cl2N2 |

| Molecular Weight | 163 g/mol |

| IUPAC Name | 2,5-dichloropyridin-4-amine |

| Standard InChI | InChI=1S/C5H4Cl2N2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) |

| Standard InChI Key | HBJPCBYDFZOSOT-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CN=C1Cl)Cl)N |

| Canonical SMILES | C1=C(C(=CN=C1Cl)Cl)N |

Introduction

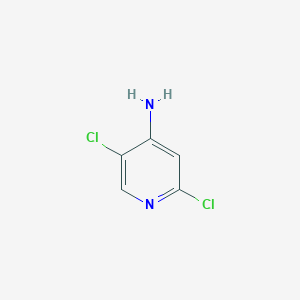

Chemical Structure and Identification

Structural Characteristics

2,5-Dichloropyridin-4-amine consists of a pyridine ring with specific substituents arranged in a particular pattern. The nitrogen atom in the pyridine ring contributes to the compound's basic properties, while the two chlorine atoms and the amino group influence its reactivity and potential applications in various chemical processes.

Chemical Identifiers

The compound 2,5-Dichloropyridin-4-amine can be identified through various standardized chemical identifiers as shown in Table 1.

| Identifier Type | Value |

|---|---|

| CAS Number | 405230-82-2 |

| Molecular Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.00 g/mol |

| IUPAC Name | 2,5-dichloropyridin-4-amine |

| InChI | InChI=1S/C5H4Cl2N2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) |

| InChI Key | HBJPCBYDFZOSOT-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CN=C1Cl)Cl)N |

| DSSTox Substance ID | DTXSID60624367 |

Table 1: Chemical Identifiers of 2,5-Dichloropyridin-4-amine

Synonyms

The compound is also known by several other names in scientific literature and commercial contexts:

Physical and Chemical Properties

Physical Characteristics

2,5-Dichloropyridin-4-amine typically appears as a powder at room temperature with specific physical properties that influence its handling and applications in laboratory and industrial settings .

Chemical Properties

The chemical reactivity of 2,5-Dichloropyridin-4-amine is largely determined by the presence of the amino group and the two chlorine atoms on the pyridine ring. The amino group at position 4 can participate in nucleophilic substitution reactions, while the chlorine atoms at positions 2 and 5 can be involved in various chemical transformations including further substitution reactions .

Comparative Analysis

Comparison with Related Compounds

Understanding the properties and behaviors of 2,5-Dichloropyridin-4-amine becomes clearer when compared with structurally similar compounds. Table 2 presents a comparison with related chloropyridine derivatives.

Table 2: Comparative Analysis of 2,5-Dichloropyridin-4-amine and Related Compounds

| Parameter | Specification |

|---|---|

| Appearance | Powder |

| Purity | ≥99% |

| Particle Size | 1-5 μm (Customizable) |

| Storage Conditions | Airtight sealed, avoid light, keep dry at room temperature |

Table 3: Commercial Specifications of 2,5-Dichloropyridin-4-amine

Future Research Directions

Challenges and Opportunities

The development of sustainable and scalable synthesis methods presents both a challenge and an opportunity in the study of 2,5-Dichloropyridin-4-amine. While traditional methods for preparing related chloropyridines may involve toxic reagents and complex separation procedures , advances in green chemistry could provide more environmentally friendly alternatives. Additionally, the compound's relatively simple structure combined with its reactive functional groups offers opportunities for diverse chemical transformations leading to novel applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume